1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone
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Overview
Description
1-(3-amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone is a member of quinolines.
Scientific Research Applications
Synthesis and Structural Studies
- This compound is involved in the synthesis of various heterocyclic compounds, including pyrazoloquinolinones and pyrazoloquinazolinones, which are significant in medicinal chemistry (Chebanov et al., 2008).
Application in Medicinal Chemistry
- Compounds derived from this chemical are explored for their potential as antimicrobial and anticancer agents, demonstrating significant activity in in vitro studies (Hafez et al., 2016).
Protein Kinase Inhibition
- Derivatives of this compound have shown inhibitory activity on bacterial serine/threonine protein kinases, suggesting potential applications in antibacterial research (Lapa et al., 2013).
Development of Novel Heterocycles
- Research has been conducted on the efficient synthesis of novel heterocyclic compounds using this chemical as a starting material, highlighting its versatility in organic synthesis (Kurasawa et al., 1986).
Antimycobacterial Activity
- Certain pyrazoloquinoline derivatives synthesized from this compound have demonstrated antimycobacterial activity against various Mycobacterium spp strains, which is critical in the fight against tuberculosis (Quiroga et al., 2014).
Structural Analysis and Comparisons
- Structural studies of isomeric series of compounds related to this chemical have provided insights into molecular interactions, aiding in the design of more effective therapeutic agents (Portilla et al., 2008).
Properties
Molecular Formula |
C19H15ClN4O2 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(3-amino-7-methoxypyrazolo[3,4-b]quinolin-1-yl)-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C19H15ClN4O2/c1-26-14-7-4-12-9-15-18(21)23-24(19(15)22-16(12)10-14)17(25)8-11-2-5-13(20)6-3-11/h2-7,9-10H,8H2,1H3,(H2,21,23) |
InChI Key |
GOXQIHPDRMZTOY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C(=NN3C(=O)CC4=CC=C(C=C4)Cl)N |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C(=NN3C(=O)CC4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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